Physicochemical Property Differentiation: XLogP3 and TPSA of ortho-Tolyl vs. Thiazole and Halogenated Phenyl Analogs
The target compound exhibits an XLogP3 of 1.9 and TPSA of 72.7 Ų [1], placing it in a favorable oral drug-likeness space. By comparison, the N-(4-methyl-1,3-thiazol-2-yl) analog (CAS 1396782-77-6) introduces an additional sulfur atom and nitrogen, increasing TPSA and altering hydrogen-bonding capacity, while the N-(3-chloro-4-fluorophenyl) analog (CAS 1396852-88-2) increases molecular weight to 331.74 and lipophilicity via halogen substitution [2]. These differences in computed logP and TPSA directly impact predicted membrane permeability, solubility, and off-target binding promiscuity.
| Evidence Dimension | Computed lipophilicity and polarity |
|---|---|
| Target Compound Data | XLogP3 = 1.9; TPSA = 72.7 Ų; MW = 293.33 |
| Comparator Or Baseline | N-(3-chloro-4-fluorophenyl) analog: MW = 331.74 (estimated XLogP3 > 2.5); N-(4-methyl-1,3-thiazol-2-yl) analog: MW = 300.34 |
| Quantified Difference | ΔMW = 38.41 (halophenyl analog); ΔMW = 7.01 (thiazole analog); TPSA differences not directly computed for comparators but qualitatively higher for thiazole analog due to additional heteroatoms |
| Conditions | Computed values from PubChem (XLogP3 algorithm); TPSA calculated by topological method |
Why This Matters
Lower XLogP3 (1.9 vs. estimated >2.5 for halogenated analogs) predicts reduced phospholipidosis risk and potentially lower CYP450 promiscuity, making this compound a preferable starting scaffold for CNS or systemic drug discovery programs where controlled lipophilicity is critical.
- [1] PubChem Compound Summary. 6-(2-methyl-1H-imidazol-1-yl)-N-(2-methylphenyl)pyridazine-3-carboxamide. Computed properties via Kuujia.com CAS 1396863-92-5. View Source
- [2] Kuujia.com. CAS 1396852-88-2 and CAS 1396782-77-6 product pages. Molecular weight and formula data for structural comparators. View Source
